

theoretical studies of 3-Chloro-8-methyl-quinolin-6-ol

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Compound of Interest

Compound Name: 3-Chloro-8-methyl-quinolin-6-ol

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An In-Depth Technical Guide to the Theoretical Studies of **3-Chloro-8-methyl-quinolin-6-ol**

Executive Summary

This technical guide delineates a comprehensive theoretical framework for the study of **3-Chloro-8-methyl-quinolin-6-ol** (CAS: 1126435-81-1).^[1] As a trisubstituted quinoline derivative featuring a hydroxyl group at position 6, a chlorine atom at position 3, and a methyl group at position 8, this molecule presents a unique electronic and steric profile relevant to medicinal chemistry.^[1] The quinoline scaffold is a privileged structure in drug discovery, known for its antimalarial, antibacterial, and anticancer properties.^[1]

This guide provides a rigorous protocol for characterizing the molecular geometry, electronic structure, spectroscopic properties, and biological potential of this specific compound using Density Functional Theory (DFT) and molecular docking simulations.^{[1][2]} It is designed for researchers aiming to predict the physicochemical behavior and therapeutic efficacy of this derivative prior to wet-lab synthesis.^[1]

Computational Methodology: The Core Framework

The theoretical investigation of **3-Chloro-8-methyl-quinolin-6-ol** relies on a dual-approach strategy: Quantum Mechanical (QM) calculations for intrinsic molecular properties and Molecular Mechanics (MM) for extrinsic biological interactions.[1]

Density Functional Theory (DFT) Protocol

The structural and electronic properties must be determined using the Gaussian 16 software package, visualized via GaussView 6.[1]

- Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1]
- Basis Set: 6-311++G(d,p).[1][2][3][4] This triple-zeta basis set with diffuse and polarization functions is critical for accurately modeling the electron density of the chlorine atom and the lone pairs on the oxygen and nitrogen atoms.[1]
- Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1] Calculations should be performed in the gas phase and in solvents relevant to biological assays (Water, Ethanol, DMSO).[1]
- Geometry Optimization: The structure must be fully optimized without symmetry constraints. [1] Frequency calculations are mandatory to verify the stationary point (ensure no imaginary frequencies).

Molecular Docking Protocol

To predict biological activity, the optimized ligand structure is docked against key therapeutic targets using AutoDock Vina.[1]

- Ligand Preparation: The DFT-optimized geometry is converted to PDBQT format.[1] Gasteiger charges are assigned, and non-polar hydrogens are merged.[1]
- Protein Preparation: Target protein crystal structures (e.g., DNA Gyrase for antibacterial, PfLDH for antimalarial) are retrieved from the RCSB PDB.[1] Water molecules and co-crystallized ligands are removed; polar hydrogens are added.[1]
- Grid Box Definition: A cubic grid box (approx.[1] 60x60x60 Å) is centered on the active site residues identified from literature or the native ligand's position.[1]

Structural & Electronic Properties[1][2][4][5]

Optimized Geometry & Intramolecular Interactions

The **3-Chloro-8-methyl-quinolin-6-ol** molecule is expected to exhibit a planar quinoline core. [1] The orientation of the hydroxyl group at C6 is critical; it can form intramolecular hydrogen bonds if adjacent substituents allow, though in this specific isomer, the 8-methyl group provides steric bulk that may influence the O-H bond rotation.[1]

- Key Parameters: Bond lengths (C-Cl, C-O, C-N), bond angles, and dihedral angles.
- Validation: Compare calculated bond lengths with X-ray diffraction data of similar quinoline derivatives (e.g., 8-hydroxyquinoline) to validate the B3LYP/6-311++G(d,p) model accuracy.

Frontier Molecular Orbitals (FMOs)

The reactivity of the molecule is governed by the energy gap () between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

- HOMO: Likely localized on the pi-system of the quinoline ring and the lone pairs of the hydroxyl oxygen and quinoline nitrogen.[1] It represents the electron-donating capacity.[1]
- LUMO: Typically distributed over the quinoline ring and the chlorine substituent, representing the electron-accepting capacity.[1]
- Significance: A lower

implies higher chemical reactivity and lower kinetic stability, often correlating with higher biological activity (soft molecule).[1]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack.[1]

- Red Regions (Negative Potential): The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group.[1] These are the primary sites for hydrogen bonding with protein

residues or metal chelation.[1]

- Blue Regions (Positive Potential): The hydrogen atom of the hydroxyl group and the protons on the aromatic ring.[1]

Global Reactivity Descriptors

Using Koopmans' theorem, the energies of HOMO (

) and LUMO (

) are used to calculate global reactivity descriptors, which quantify the molecule's stability and reactivity.[1]

Descriptor	Symbol	Formula	Physical Significance
Ionization Potential			Energy required to remove an electron.[1]
Electron Affinity			Energy released when an electron is added. [1]
Chemical Hardness			Resistance to charge transfer (stability).[1]
Chemical Softness			Measure of polarizability and reactivity.[1]
Electronegativity			Power to attract electrons.[1]
Electrophilicity Index			Propensity to accept electrons (critical for drug-receptor interaction).[1]

Table 1: Key Quantum Chemical Descriptors for **3-Chloro-8-methyl-quinolin-6-ol**.

Spectroscopic Profiling (Theoretical vs. Experimental)

This section outlines the expected spectroscopic signatures calculated via DFT.

- Vibrational Spectroscopy (IR/Raman):
 - O-H Stretching: $\sim 3200\text{-}3600\text{ cm}^{-1}$ (broad if H-bonded).[1]
 - C-H Stretching (Aromatic): $\sim 3000\text{-}3100\text{ cm}^{-1}$. [1]
 - C=N Stretching: $\sim 1500\text{-}1600\text{ cm}^{-1}$ (Characteristic of quinoline).[1]
 - C-Cl Stretching: $\sim 600\text{-}800\text{ cm}^{-1}$. [1]
 - Note: Theoretical frequencies must be scaled (scaling factor ~ 0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.
- NMR Spectroscopy (GIAO Method):
 - ^1H NMR: Predict chemical shifts for the aromatic protons (positions 2, 4, 5, 7) and the methyl protons at position 8. [1][5]
 - ^{13}C NMR: Predict shifts for the quinoline carbons, confirming the deshielding effect of the chlorine (C3) and hydroxyl (C6) groups.

Biological Interaction Modeling (Molecular Docking)

To assess the therapeutic potential, **3-Chloro-8-methyl-quinolin-6-ol** is docked against specific targets.

Target Selection

- Antibacterial: DNA Gyrase B (e.g., PDB ID: 1KZN).[1] The 6-OH and quinoline N are crucial for H-bonding in the ATPase domain.[1]
- Antimalarial: Plasmodium falciparum Lactate Dehydrogenase (PfLDH) (e.g., PDB ID: 1T24). [1] Quinoline derivatives often bind to the cofactor site.[1]

- Anticancer:EGFR Tyrosine Kinase (e.g., PDB ID: 1M17).[1]

Interaction Analysis

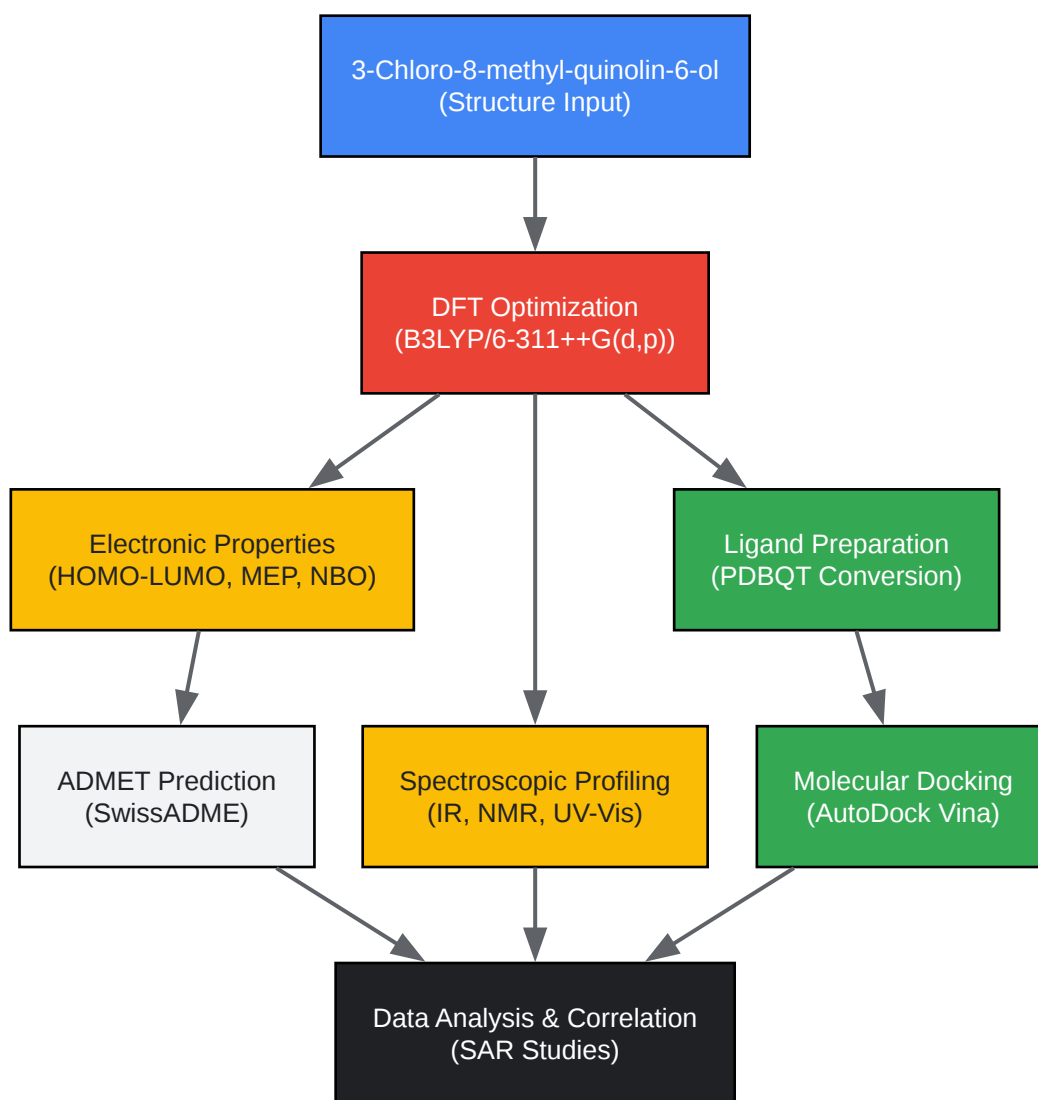
The docking results are evaluated based on:

- Binding Affinity (): Values more negative than -7.0 kcal/mol generally indicate good binding potential.[1][4]
- H-Bonding: Interactions between the 6-OH group and amino acid side chains (e.g., Asp, Glu).[1]
- Pi-Pi Stacking: Interactions between the quinoline rings and aromatic residues (e.g., Phe, Tyr, Trp).[1]
- Halogen Bonding: The 3-Cl atom may form specific halogen bonds with backbone carbonyls.[1]

Visualization of Workflows & Pathways

Diagram 1: Computational Study Workflow

This diagram illustrates the step-by-step theoretical protocol for characterizing the molecule.

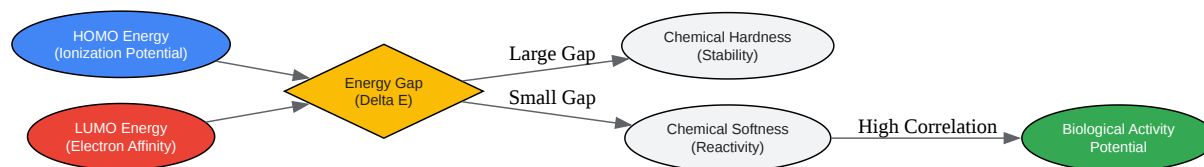


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Caption: Workflow for the theoretical investigation of **3-Chloro-8-methyl-quinolin-6-ol**, integrating QM calculations with biological modeling.

Diagram 2: Reactivity Descriptor Logic

This diagram explains how the HOMO-LUMO gap influences the calculated chemical reactivity.



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Caption: Logical flow deriving biological activity potential from Frontier Molecular Orbital (FMO) energies.

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